![molecular formula C24H24N2O4 B15165699 N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide](/img/structure/B15165699.png)
N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide is a chemical compound with a complex structure that includes ethoxy and methoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with benzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process .
Chemical Reactions Analysis
Types of Reactions
N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of substituted benzamides .
Scientific Research Applications
N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide include:
- 4-ethoxy-N-(3-methoxyphenyl)benzamide
- Acetamide, N-(4-ethoxy-3-methoxyphenyl)-
- 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine .
Uniqueness
What sets N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide apart from these similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wider range of chemical reactions and to exhibit distinct biological activities .
Properties
Molecular Formula |
C24H24N2O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[benzamido-(4-ethoxy-3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-3-30-20-15-14-19(16-21(20)29-2)22(25-23(27)17-10-6-4-7-11-17)26-24(28)18-12-8-5-9-13-18/h4-16,22H,3H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
MPESWPYJWFPIIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine](/img/structure/B15165617.png)
![1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene](/img/structure/B15165621.png)
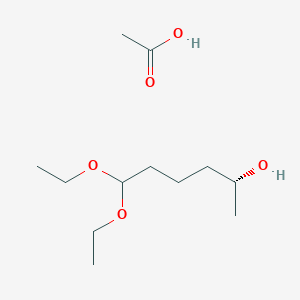
![3-(4-Nitrophenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15165637.png)
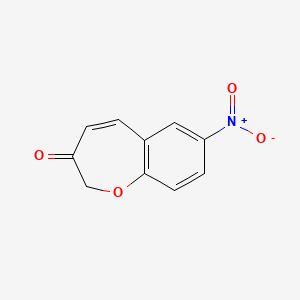
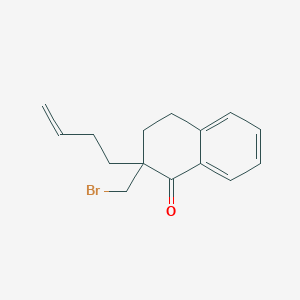
![2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]-](/img/structure/B15165661.png)
![3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B15165675.png)
![6-[6-(Cyclopentylamino)-4-(4-methylphenyl)pyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165681.png)
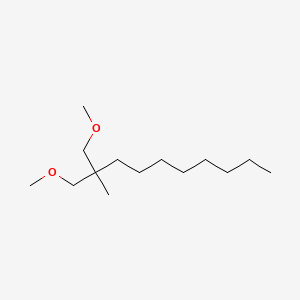
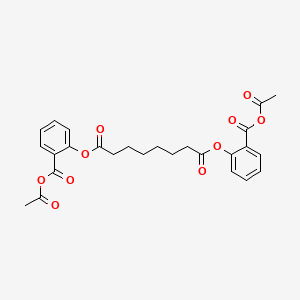
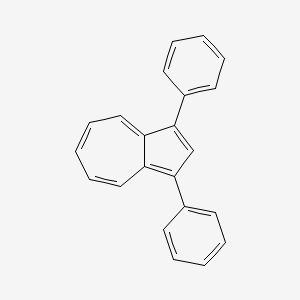
![(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)](/img/structure/B15165708.png)

